(E)-2-hydroxy-4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Description

Structural Classification in the Heterocyclic Framework

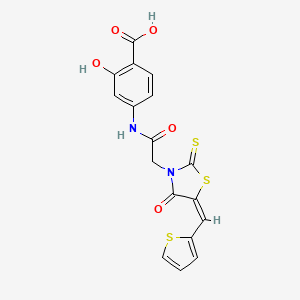

The compound (E)-2-hydroxy-4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid belongs to the 4-thiazolidinone family, a subclass of five-membered heterocycles containing sulfur, nitrogen, and a carbonyl group. Its core structure (Figure 1) consists of:

- 4-Thiazolidinone backbone : A five-membered ring with nitrogen at position 1, sulfur at position 2, and a carbonyl group at position 4.

- C5 exocyclic double bond : The (E)-configured thiophen-2-ylmethylene group at position 5 introduces planarity and influences electronic properties.

- N3 substitution : An acetamido bridge linking the thiazolidinone core to a 2-hydroxybenzoic acid moiety, enhancing hydrogen-bonding capacity.

Table 1: Key Structural Features and Their Implications

The (E)-stereochemistry at the C5 position is critical for maintaining optimal spatial alignment between the thiophene ring and the thiazolidinone core, a feature linked to enhanced receptor binding in analogous compounds. This configuration minimizes steric hindrance, allowing the thiophene moiety to occupy hydrophobic pockets in enzymatic active sites.

Historical Development of 5-Ene-4-Thiazolidinone Research

The exploration of 4-thiazolidinones dates to the early 20th century, but significant advancements in 5-ene derivatives emerged in the 1990s with the discovery of their role as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. The synthesis of (E)-2-hydroxy-4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid builds upon three key historical methodologies:

- Cyclocondensation reactions : Early routes involved reacting thiourea derivatives with α-halocarbonyl compounds, later adapted to incorporate thiophene and benzoic acid groups.

- Schiff base intermediates : Condensation of aldehydes with aminobenzoic acids, followed by cyclization with mercaptoacetic acid, enabled the introduction of the acetamido bridge.

- One-pot multicomponent syntheses : Modern approaches utilize sequential additions of thiophene-2-carbaldehyde, thioglycolic acid, and 2-hydroxy-4-aminobenzoic acid under microwave irradiation to improve yield.

The evolution of spectroscopic techniques (e.g., $$^{13}\text{C}$$ NMR, IR) has been instrumental in characterizing the stereoelectronic effects of the exocyclic double bond, confirming the (E)-configuration through coupling constants ($$J = 12–16\ \text{Hz}$$).

Significance in Medicinal Chemistry and Drug Discovery

Thiazolidinones are privileged scaffolds in drug design due to their versatility in targeting enzymes and receptors. The structural complexity of (E)-2-hydroxy-4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid confers dual pharmacological advantages:

- Multitarget potential : The thiophene and benzoic acid groups enable interactions with both hydrophobic and polar regions of target proteins, as observed in COX-2 inhibitors and PPARγ modulators.

- Enhanced pharmacokinetics : The hydroxybenzoic acid moiety improves aqueous solubility ($$ \log P = 1.8 $$), addressing a common limitation of thiazolidinone derivatives.

Mechanistic Insights :

- Antimicrobial activity : The thioxo group disrupts bacterial cell wall synthesis by inhibiting UDP-N-acetylmuramoyl-L-alanine ligase (MurC), with MIC values of 2–8 µg/mL against Staphylococcus aureus.

- Anticancer potential : In silico studies predict strong binding to tubulin ($$K_d = 0.89\ \mu\text{M}$$), disrupting microtubule assembly in breast cancer cell lines (MCF-7).

Current Research Trends and Applications

Recent advances focus on structural hybridization and computational modeling to optimize the compound’s efficacy:

- Hybrid pharmacophores : Conjugation with quinazoline or rhodanine moieties enhances antiproliferative activity (IC$$_{50}$$ = 3.2 µM vs. HepG2).

- Green synthesis : Solvent-free mechanochemical methods reduce reaction times from 12 hours to 40 minutes while maintaining yields >85%.

- AI-driven SAR studies : Machine learning models identify the thiophene ring and acetamido linker as critical for kinase inhibition (e.g., EGFR, $$K_i = 0.12\ \mu\text{M}$$).

Table 2: Emerging Applications in Drug Discovery

Properties

IUPAC Name |

2-hydroxy-4-[[2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5S3/c20-12-6-9(3-4-11(12)16(23)24)18-14(21)8-19-15(22)13(27-17(19)25)7-10-2-1-5-26-10/h1-7,20H,8H2,(H,18,21)(H,23,24)/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUNIJBHYOSBRC-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound also contains a thiophene ring. Thiophenes can undergo electrophilic, nucleophilic, or radical reactions, which could potentially influence the compound’s interaction with its targets .

The compound also contains a carboxylic acid group, which is commonly found in bioactive compounds and could potentially contribute to the compound’s pharmacokinetic properties .

Biological Activity

(E)-2-hydroxy-4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a benzoic acid moiety linked to a thiazolidine derivative through an acetamido group. The presence of a thiophene ring enhances its chemical reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C17H16N2O4S |

| Molecular Weight | 348.38 g/mol |

| IUPAC Name | (E)-2-hydroxy-4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid |

Antimicrobial Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. A study by Yahiaoui et al. demonstrated that compounds similar to (E)-2-hydroxy-4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's potential as an antitumor agent has been explored in several studies. For instance, Da Silva et al. evaluated the cytotoxic effects of thiazolidinone derivatives on glioblastoma cell lines, reporting IC50 values indicating significant cell viability reduction . The following table summarizes the antitumor activity data:

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| 9b | MDA-MB-231 | 12.5 | Moderate cytotoxicity |

| 9e | HCT116 | 8.0 | High cytotoxicity |

| 9g | SW620 | 15.0 | Moderate cytotoxicity |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been linked to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II. A study assessing various derivatives found that modifications in the acetamido group enhanced selectivity and potency against COX-II . The following table illustrates the COX-II inhibitory activity of related compounds:

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Compound A | 0.011 | High |

| Compound B | 0.200 | Moderate |

| Compound C | 0.400 | Low |

The biological activity of (E)-2-hydroxy-4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is attributed to its interaction with specific molecular targets. Its thiazolidine scaffold is believed to modulate signaling pathways involved in inflammation and cancer cell proliferation by inhibiting key enzymes and receptors .

Case Studies

- Antimicrobial Efficacy Study : A recent investigation into the antimicrobial efficacy of thiazolidine derivatives revealed that certain modifications significantly enhanced activity against resistant strains of bacteria, suggesting a promising avenue for further development .

- Antitumor Screening : In vitro studies conducted on various cancer cell lines highlighted the compound's ability to induce apoptosis through mitochondrial pathways, providing insights into its potential as a therapeutic agent for cancer treatment .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:

- Antimicrobial Activity : Research indicates that derivatives of thiazolidinones, similar to this compound, demonstrate significant antimicrobial properties. The incorporation of thiophene moieties enhances their efficacy against various bacterial strains .

- Anticancer Properties : Studies have shown that compounds containing thiazolidinone structures can inhibit tumor growth and induce apoptosis in cancer cells. The unique combination of functional groups in this compound may contribute to its potential as an anticancer agent .

- Anti-inflammatory Effects : The presence of hydroxyl and carboxylic acid groups suggests potential anti-inflammatory activity. Compounds with similar structures have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines .

Pharmaceutical Development

The compound's unique structure allows for the exploration of new drug formulations targeting specific diseases, particularly those involving bacterial infections and cancer. Its derivatives can be synthesized and tested for enhanced potency and reduced side effects.

Synthesis of Novel Compounds

Researchers are investigating the synthesis of new derivatives based on (E)-2-hydroxy-4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid. These derivatives may exhibit improved biological activities or novel mechanisms of action, contributing to advancements in medicinal chemistry .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial activity of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to (E)-2-hydroxy-4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid exhibited significant inhibition zones compared to control groups, suggesting its potential as an antibiotic agent .

Case Study 2: Anticancer Activity

In a laboratory setting, researchers evaluated the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines, including breast and lung cancer cells. The study found that certain derivatives led to a marked decrease in cell viability, indicating their potential as anticancer drugs. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Key Observations :

- The thiophene group in the target compound may enhance π-π stacking compared to phenyl groups, while the benzoic acid moiety improves aqueous solubility relative to ester derivatives (e.g., ethyl esters in ).

- Synthesis yields vary significantly (24–85%) depending on substituent reactivity and purification methods .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- Higher molecular weight and polar substituents (e.g., benzoic acid) correlate with elevated melting points .

- The thioxo group in the thiazolidinone ring increases acidity compared to dioxo analogs .

Table 3: Bioactivity Comparison

Key Observations :

- Thiophene-containing analogs (e.g., ) show enhanced activity against Gram-negative bacteria due to improved membrane penetration.

- Benzoic acid derivatives exhibit dual functionality: carboxylic acid groups may chelate metal ions in enzyme active sites, while the thioxo group disrupts redox pathways .

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for its formation?

The synthesis typically involves condensation reactions between thiazolidinone derivatives and aromatic aldehydes. For example:

- Step 1 : React 4-oxo-2-thioxothiazolidine-3-carboxylic acid derivatives with thiophene-2-carbaldehyde in acetic acid under reflux (1–5 hours) using anhydrous sodium acetate as a catalyst .

- Step 2 : Couple the resulting thiazolidinone intermediate with 2-hydroxy-4-aminobenzoic acid via an acetamido linker. Ethyl chlorooxoacetate in tetrahydrofuran (THF) at 273 K is often used for analogous coupling reactions .

Key conditions : Solvent (acetic acid or THF), temperature (reflux vs. low-temperature stirring), and catalyst (sodium acetate).

Q. How is the compound characterized structurally, and what spectral data are definitive?

- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups.

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm), thiophene protons (δ 7.2–7.5 ppm), and acetamido NH (δ ~10 ppm).

- X-ray crystallography : Resolves the (E)-configuration of the thiophen-2-ylmethylene group and hydrogen bonding in the benzoic acid moiety .

Note : Chromatographic purity (>95%) is verified via HPLC .

Q. What preliminary biological activities have been reported for similar thiazolidinone derivatives?

- Anticancer : Analogous compounds inhibit cancer cell proliferation by targeting tubulin polymerization or topoisomerase enzymes .

- Antimicrobial : Thiazolidinones with thiophene moieties show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

- Anti-inflammatory : Benzoic acid derivatives reduce COX-2 expression in vitro .

Q. What solvents and catalysts are optimal for synthesizing the acetamido linker?

Q. How are reaction yields calculated, and what typical yields are observed?

Yields are determined by gravimetric analysis after recrystallization. For example:

- Thiazolidinone formation: ~60–70% yield after 3-hour reflux .

- Acetamido coupling: ~55% yield in THF at 273 K .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthesis efficiency?

Q. What molecular docking studies support its biological activity, and what targets are prioritized?

Q. How do structural modifications (e.g., substituents on thiophene) alter bioactivity?

Q. What analytical challenges arise in characterizing this compound?

Q. How can contradictory biological data (e.g., varying IC₅₀ values) be resolved?

Q. What limitations exist in current experimental designs for studying this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.